1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone
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Description
1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone is a useful research compound. Its molecular formula is C22H23ClN2O2 and its molecular weight is 382.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.1448057 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound 1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone, while not directly mentioned, is related to research on the synthesis of various piperazine derivatives with potential antimicrobial activities. Studies have explored the synthesis of novel derivatives from reactions involving primary amines and ester ethoxycarbonylhydrazones, leading to compounds with moderate to good antimicrobial effects against test microorganisms (Bektaş et al., 2010).
Anticonvulsant Enaminones Study
Research on anticonvulsant enaminones, involving compounds with structural similarities to the queried chemical, has revealed insights into their crystal structures and hydrogen bonding. These studies provide foundational knowledge for understanding the potential therapeutic applications of similar compounds in treating convulsive disorders (Kubicki et al., 2000).
Antibacterial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, related to the queried compound, have shown potent antibacterial efficacies and significant biofilm inhibition activities. These compounds, particularly against strains like E. coli, S. aureus, and S. mutans, indicate the potential for developing new antibacterial agents with specific mechanisms of action, including MurB enzyme inhibition (Mekky & Sanad, 2020).
Halogen Bearing Phenolic Chalcones Study
Research on phenolic bis Mannich bases, which share structural motifs with the queried compound, has explored their cytotoxic and enzyme inhibitory effects. These compounds, especially those with piperidine, morpholine, and N-methyl piperazine, have shown potential as lead molecules for anticancer drug development and selective inhibition towards certain carbonic anhydrase isoforms (Yamali et al., 2016).
Dieckmann Cyclization in Piperazine Synthesis
The Dieckmann cyclization technique, utilized in the synthesis of piperazine-2,5-diones, demonstrates the versatility of piperazine derivatives in chemical synthesis. This method highlights the potential for creating diverse and complex piperazine-based compounds, possibly including those with biological activity similar to the queried compound (Aboussafy & Clive, 2012).
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-methyl-4-[1-(4-methylphenyl)cyclopropanecarbonyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-15-7-9-17(10-8-15)22(11-12-22)21(27)24-14-20(26)25(13-16(24)2)19-6-4-3-5-18(19)23/h3-10,16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQGTXMPLXBTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2(CC2)C3=CC=C(C=C3)C)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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